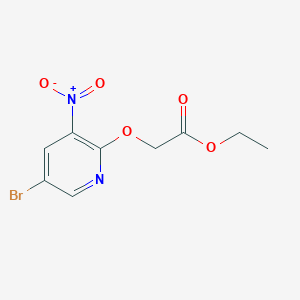

2-((5-溴-3-硝基吡啶-2-基)氧基)乙酸乙酯

概述

描述

Synthesis Analysis

The synthesis of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate and its analogs involves various chemical reactions, including aza-alkylation, intramolecular Michael cascade reactions, desulfonative dehydrogenation, and Schiff base formation through reactions with amino compounds. These methods result in good yield and provide a foundation for further chemical modifications and applications (Sunyoung Choi & Sung‐Gon Kim, 2017). Synthesis techniques also explore the use of palladium-catalyzed cross-coupling reactions, showcasing the versatility of this compound in organic synthesis (G. Sagitullina et al., 2010).

Molecular Structure Analysis

The molecular structure of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate has been characterized using various spectroscopic methods, including NMR, mass spectroscopy, and single-crystal X-ray diffraction studies. These analyses provide detailed insights into the compound's molecular geometry, electronic properties, and the nature of intermolecular interactions, contributing to the understanding of its chemical behavior and reactivity (K. Kumara et al., 2019).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, including its role as a precursor in the synthesis of Schiff bases by reacting with 2-amino-5-bromo pyridine, highlighting its versatility in organic synthesis. Computational methods like density functional theory (DFT) have been employed to investigate its electronic properties, offering insights into its potential anti-viral efficacy and reactivity (F. Ahamed et al., 2023).

Physical Properties Analysis

The physical properties of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, including its crystallization behavior and molecular packing, have been studied through single crystal X-ray diffraction and Hirshfeld surface analysis. These studies reveal the compound's solid-state characteristics, such as crystal structure, stabilization by hydrogen bonding, and supramolecular architecture, which are crucial for its application in material science and pharmaceuticals (M. Jyothi et al., 2017).

Chemical Properties Analysis

Research on the chemical properties of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate focuses on its reactivity and potential as a building block in organic synthesis. Studies include its role in the synthesis of anti-inflammatory agents, showcasing its functional versatility and the broad scope of its chemical reactivity (A. Sarkate & D. Shinde, 2015).

科学研究应用

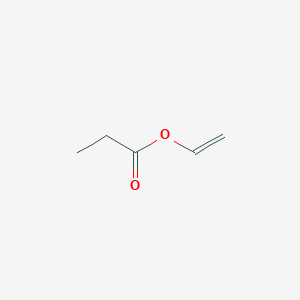

工艺强化中的乙酸乙酯

乙酸乙酯,2-((5-溴-3-硝基吡啶-2-基)氧基)乙酸乙酯的同类物,广泛用作油漆、涂料和各种消费品中的溶剂。其生产过程一直是强化研究的主题,以提高效率并减少对环境的影响。反应蒸馏和微波辅助合成等技术在纯度、能耗和成本效益方面提供了优势,展示了该化学物质在工业应用中的重要性 (帕蒂尔和格纳纳孙达拉姆,2020).

离子液体和生物分子加工

具有乙基和硝基取代基的离子液体用作加工纤维素和几丁质等生物分子的创新溶剂。以 1-乙基-3-甲基咪唑鎓乙酸盐为代表的这些溶剂促进了纤维素的溶解和改性,强调了乙基和硝基衍生物在推进绿色化学和材料科学中的重要性 (海因策等人,2008).

食品和饮料安全中的乙基氨基甲酸酯

乙基氨基甲酸酯,通过其乙基与目标化合物在结构上相关,出现在发酵食品和饮料中,由于其致癌潜力而引起健康问题。对其形成、检测和缓解的研究对于确保食品安全和最大程度地降低健康风险至关重要,这反映了理解和管理乙基衍生物在消费产品中的影响的重要性 (韦伯和沙里波夫,2009).

微生物发酵中的酯形成

乙酸乙酯等酯类的微生物产生突出了乙基衍生物的生物学相关性。了解汉逊酵母等微生物形成酯的条件和机制,为食品和饮料行业的调味剂生产提供了见解,并提供了潜在的生物技术应用 (塔巴赫尼克和乔斯林,1953).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Mode of Action

The presence of a nitro group and a bromine atom in its structure suggests that it might interact with biological targets through electrophilic aromatic substitution or via hydrogen bonding .

Result of Action

The molecular and cellular effects of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate’s action are currently unknown

属性

IUPAC Name |

ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIILDDDMFTHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)

![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)